3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Description

BenchChem offers high-quality 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

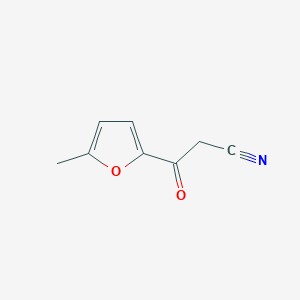

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLDNLHMYMGVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(5-methylfuran-2-yl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in the development of novel pharmaceutical and agrochemical agents. The document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed understanding of the primary synthetic routes, including the synthesis of key precursors, in-depth mechanistic discussions, and actionable experimental protocols. Emphasis is placed on the Claisen-type condensation as the principal pathway, with an exploration of alternative methodologies. This guide aims to serve as a practical resource, enabling the efficient and informed synthesis of this important furan-containing building block.

Introduction: The Significance of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile belongs to the class of β-ketonitriles, a group of compounds renowned for their synthetic versatility.[1] The inherent reactivity of the ketone and nitrile functionalities, coupled with the electronic properties of the 5-methylfuran ring, makes this molecule an attractive scaffold for the synthesis of a diverse array of heterocyclic systems. Furan derivatives, in particular, are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[2] The strategic incorporation of the 3-(5-methylfuran-2-yl)-3-oxopropanenitrile moiety can lead to the generation of novel molecular entities with potential applications in drug discovery and crop protection.

This guide will focus on the practical synthesis of this target molecule, beginning with the preparation of essential starting materials and culminating in detailed procedures for its formation.

Synthesis of Key Precursors

A robust and efficient synthesis of the target β-ketonitrile is predicated on the availability of high-quality starting materials. This section details the preparation of the key precursors: 5-methyl-2-furoic acid and its corresponding methyl ester.

Preparation of 5-Methyl-2-furoic Acid

5-Methyl-2-furoic acid is a foundational building block for the synthesis of the target molecule. While commercially available, its synthesis from bio-renewable sources is of significant interest. A sustainable and efficient route involves the selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA), which can be derived from biomass.[3]

Reaction Scheme:

Caption: Synthesis of 5-Methyl-2-furoic Acid via Hydrogenolysis.

This method provides high yields of 5-methyl-2-furoic acid under mild conditions.[3]

Preparation of Methyl 5-Methyl-2-furoate

The methyl ester of 5-methyl-2-furoic acid is the direct precursor for the primary synthesis pathway to the target β-ketonitrile. It is typically prepared via Fischer-Speier esterification of the corresponding carboxylic acid.

Reaction Scheme:

Caption: Fischer-Speier Esterification of 5-Methyl-2-furoic Acid.

This is a standard and reliable method for the preparation of the methyl ester.[4]

Primary Synthesis Pathway: Claisen-Type Condensation

The most direct and widely applicable method for the synthesis of 3-(5-methylfuran-2-yl)-3-oxopropanenitrile is the Claisen-type condensation of methyl 5-methyl-2-furoate with acetonitrile in the presence of a strong base.

Mechanistic Insights

The reaction proceeds through the following key steps:

-

Deprotonation of Acetonitrile: A strong base, such as sodium ethoxide or sodium hydride, deprotonates the α-carbon of acetonitrile to form a resonance-stabilized carbanion.

-

Nucleophilic Acyl Substitution: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 5-methyl-2-furoate.

-

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-ketonitrile.

-

Deprotonation of the Product: The resulting β-ketonitrile is more acidic than acetonitrile, and it is deprotonated by the base to form a stable enolate. This final deprotonation step drives the reaction to completion.

-

Protonation: An acidic workup protonates the enolate to yield the final product.

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Molecular Architecture and Synthetic Utility of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, beta-keto nitriles represent a privileged class of bi-electrophilic/nucleophilic building blocks. 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (CAS: 197250-40-1) [1] is a highly versatile intermediate that fuses the lipophilic, hydrogen-bond-accepting properties of a 5-methylfuran ring with the dense reactivity of a beta-keto nitrile moiety. This technical whitepaper provides an in-depth analysis of its molecular structure, details field-proven synthetic methodologies, and outlines rigorous analytical protocols for its characterization. Designed for application scientists and medicinal chemists, this guide emphasizes the causality behind experimental parameters to ensure robust, reproducible workflows.

Structural and Physicochemical Profiling

The structural core of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is defined by its highly acidic active methylene group, which is flanked by an electron-withdrawing cyano group and a carbonyl conjugated to an electron-rich 5-methylfuran ring.

A critical structural phenomenon of this molecule is keto-enol tautomerism . Due to the strong electron-withdrawing nature of the adjacent functional groups, the alpha-protons are highly acidic. In solution, the molecule exists in an equilibrium between the keto form and the enol form. The extent of enolization is heavily solvent-dependent; polar protic solvents stabilize the keto form via hydrogen bonding to the carbonyl, while non-polar solvents often favor the enol form due to the extended conjugation system from the furan ring through the enol double bond.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Structural Significance |

| Chemical Name | 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile | IUPAC standard nomenclature. |

| CAS Registry Number | 197250-40-1 | Unique identifier for chemical databases [1]. |

| Molecular Formula | C8H7NO2 | Determines fundamental stoichiometry. |

| Molecular Weight | 149.15 g/mol | Low molecular weight ideal for fragment-based drug design. |

| Hydrogen Bond Donors | 0 (Keto) / 1 (Enol) | Varies dynamically based on tautomeric state. |

| Hydrogen Bond Acceptors | 3 | Furan oxygen, carbonyl oxygen, and nitrile nitrogen. |

| Rotatable Bonds | 2 | Allows conformational flexibility for target binding. |

Mechanistic Synthesis Pathways

The most robust method for synthesizing 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is via a Claisen-type condensation between ethyl 5-methyl-2-furoate and acetonitrile.

Causality in Reagent Selection: Acetonitrile possesses a high pKa (~25). Standard alkoxide bases (like sodium ethoxide) are insufficiently basic to achieve quantitative deprotonation, which would lead to the unreacted ester undergoing self-condensation [2]. Therefore, a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures is mandatory to drive the formation of the cyanomethyl anion and suppress side reactions.

Figure 1: Mechanistic pathway for the Claisen-type condensation yielding the target beta-keto nitrile.

Step-by-Step Synthesis Protocol

-

Preparation of the Cyanomethyl Anion: In a flame-dried, argon-purged round-bottom flask, dissolve anhydrous acetonitrile (1.2 equivalents) in dry Tetrahydrofuran (THF). Cool the system to -78 °C using a dry ice/acetone bath. Add LDA (1.25 equivalents, 2.0 M in THF) dropwise over 15 minutes. Causality: The cryogenic temperature prevents the highly reactive cyanomethyl anion from undergoing exothermic self-polymerization.

-

Electrophilic Addition: Dissolve ethyl 5-methyl-2-furoate (1.0 equivalent) in a minimal volume of dry THF. Add this solution dropwise to the reaction mixture over 30 minutes to maintain the internal temperature below -70 °C.

-

Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then gradually remove the cooling bath to allow the reaction to warm to room temperature over 2 hours. Causality: Gradual warming provides the necessary activation energy for the collapse of the tetrahedral intermediate, expelling the ethoxide leaving group.

-

Quenching and Isolation: Quench the reaction by slowly adding saturated aqueous NH4Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Self-Validating Step (TLC): Perform Thin Layer Chromatography (Hexanes:EtOAc 3:1). The disappearance of the starting ester (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) confirms conversion. Stain the TLC plate with KMnO4; rapid yellowing of the purple stain confirms the presence of the oxidizable furan ring in the product.

-

Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

Applications in Heterocyclic Drug Discovery

Beta-keto nitriles are cornerstone precursors for the synthesis of diverse heterocyclic scaffolds [3]. The bi-functional nature of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile allows it to undergo regioselective cyclocondensation reactions.

-

Pyrazole Synthesis: Reaction with hydrazine hydrate yields 3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine. The highly nucleophilic nitrogen of hydrazine preferentially attacks the highly electrophilic ketone carbonyl. Subsequent intramolecular cyclization of the second nitrogen onto the nitrile carbon is thermodynamically driven by the formation of the aromatic pyrazole ring.

-

Pyrimidine Synthesis: Condensation with amidines or guanidines under basic conditions yields substituted 4-(5-methylfuran-2-yl)-pyrimidin-2-amines, which are critical pharmacophores in kinase inhibitor design.

Figure 2: Divergent synthetic applications of the beta-keto nitrile in generating pyrazole and pyrimidine scaffolds.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC) Protocol

-

Column Selection: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

-

Causality: The addition of 0.1% TFA lowers the pH of the mobile phase, suppressing the ionization of the enol tautomer. This prevents peak tailing and ensures a sharp, symmetrical chromatographic peak.

-

-

Gradient Elution: 10% B to 90% B over 15 minutes, followed by a 3-minute hold at 90% B.

-

Flow Rate & Detection: 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic system) and 280 nm.

-

Self-Validating Step (System Suitability): Inject a standard mixture containing the starting ester and the synthesized beta-keto nitrile. Baseline resolution (Rs > 2.0) between the two peaks validates the method's specificity. Utilize a Diode Array Detector (DAD) to perform peak purity analysis, ensuring no co-eluting impurities exist beneath the main product peak.

Spectroscopic Validation Data (Expected)

| Analytical Technique | Key Signatures | Structural Correlation |

| 1H NMR (400 MHz, CDCl3) | δ 7.25 (d, 1H), 6.20 (d, 1H) | Protons of the 5-methylfuran ring. |

| δ 4.05 (s, 2H) | Active methylene (-CH2-) of the keto tautomer. | |

| δ 2.40 (s, 3H) | Methyl group attached to the furan ring. | |

| Mass Spectrometry (ESI+) | m/z 150.1 [M+H]+ | Confirms the molecular weight (149.15 + 1.00). |

| Infrared Spectroscopy (IR) | ~2260 cm⁻¹ (sharp) | C≡N stretching vibration of the nitrile group. |

| ~1680 cm⁻¹ (strong) | C=O stretching vibration (conjugated ketone). |

References

- Bidepharm. "CAS:197250-40-1, 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile." Bidepharm Product Catalog.

- Benchchem. "6-Cyano-3-oxohexanoate Synthesis Principles and Side Reactions." Benchchem Database.

- Sherif, S. M., Abdel-Galil, F. M., & Elnagdi, M. H. (1986). "Utility of Cyanoacetamide and Cyanothioacetamide in Heterocyclic Synthesis." Heterocycles / ResearchGate.

An In-depth Technical Guide to the Solubility of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is a β-ketonitrile functionalized with a 5-methylfuran moiety. This molecular architecture makes it a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems relevant to pharmaceutical and materials science.[1][2] The successful application of this compound in synthesis, purification (e.g., crystallization), and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics.

This technical guide addresses the critical need for solubility data for 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile. As specific quantitative solubility data is not extensively documented in publicly available literature, this document provides:

-

A detailed analysis of the molecule's physicochemical properties to predict its solubility profile.

-

A qualitative, experience-based guide to its expected solubility in a range of common organic solvents.

-

A robust, step-by-step experimental protocol for the precise, quantitative determination of its thermodynamic solubility, empowering researchers to generate reliable data in their own laboratories.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] An analysis of the structure of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile allows for a strong prediction of its behavior.

| Property | Value / Analysis | Impact on Solubility |

| Molecular Formula | C₉H₇NO₂ | - |

| Molecular Weight | 161.16 g/mol | - |

| Key Functional Groups | Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The ether oxygen imparts polarity and potential for hydrogen bond acceptance.[4] | |

| Ketone Group (C=O): A highly polar group capable of strong dipole-dipole interactions and serving as a hydrogen bond acceptor. | ||

| Nitrile Group (C≡N): A strongly polar group with a significant dipole moment, contributing to affinity for polar solvents. | ||

| Methyl Group (-CH₃): A nonpolar, hydrophobic group. | ||

| Overall Polarity | Polar. The combined influence of the ketone, nitrile, and furan-oxygen functionalities outweighs the nonpolar character of the hydrocarbon backbone and methyl group. | The compound is predicted to be most soluble in polar organic solvents. |

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, the following table provides a predicted solubility profile. These are qualitative estimates intended to guide solvent selection for experimental work. "High" indicates likely solubility >50 mg/mL, "Medium" suggests solubility in the 5-50 mg/mL range, and "Low" suggests solubility <5 mg/mL at ambient temperature.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent polar solvent capable of strong dipole-dipole interactions with the ketone and nitrile groups. Often used for initial solubilization of screening compounds.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity effectively solvates the polar functional groups of the molecule. |

| Acetone | Polar Aprotic | High | The carbonyl group of acetone interacts favorably with the polar regions of the solute. |

| Acetonitrile | Polar Aprotic | Medium to High | A polar solvent that should effectively dissolve the compound, though perhaps to a lesser extent than DMSO or DMF. |

| Methanol / Ethanol | Polar Protic | Medium to High | These alcohols can act as hydrogen bond donors to the ketone and furan oxygens, and the nitrile nitrogen, facilitating dissolution. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Medium | Structurally similar to the furan ring, offering favorable interactions. Its moderate polarity should be sufficient for dissolution. |

| Ethyl Acetate | Medium Polarity | Medium to Low | As a moderately polar ester, it should offer some solvating power but may be less effective than more polar solvents. |

| Dichloromethane (DCM) | Medium Polarity | Medium to Low | Its ability to dissolve a range of organic compounds suggests it will have some solvating capacity for this molecule. |

| Toluene | Nonpolar (Aromatic) | Low | The aromatic ring may have some favorable π-stacking interactions with the furan ring, but the overall nonpolar nature is a poor match for the solute's polarity. |

| Hexane / Heptane | Nonpolar (Aliphatic) | Low | As nonpolar aliphatic hydrocarbons, these solvents are unlikely to effectively solvate the highly polar ketone and nitrile groups.[3] |

| Water | Polar Protic | Low | Despite its polarity, the significant nonpolar surface area from the furan ring and hydrocarbon backbone is expected to limit aqueous solubility.[4] |

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the industry gold standard for determining thermodynamic equilibrium solubility.[6] The following protocol provides a self-validating system for generating reliable results.

Objective:

To determine the equilibrium solubility of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (solid, >98% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

4 mL glass vials with screw caps and PTFE septa

-

Analytical balance (readable to 0.01 mg)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis) or equipment for gravimetric analysis.

Step-by-Step Methodology:

-

Solvent Preparation: Add a precise volume (e.g., 2.00 mL) of the selected organic solvent to several glass vials.

-

Expertise & Experience: Using multiple vials (n=3) for each solvent provides statistical confidence in the final result and helps identify any experimental outliers.

-

-

Addition of Excess Solute: Add an amount of solid 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile to each vial sufficient to ensure a visible excess of undissolved solid remains at equilibrium. Start with approximately 10-20 mg of solid.

-

Trustworthiness: The presence of undissolved solid is the primary validation that the solution has reached saturation. Without it, you are only measuring dissolution, not thermodynamic solubility.

-

-

Equilibration: Securely cap the vials and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a minimum of 24 to 72 hours.

-

Expertise & Experience: This extended equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium, moving beyond faster but less accurate kinetic solubility measurements.[6] The specific time can be determined by taking measurements at 24, 48, and 72 hours; equilibrium is reached when the measured concentration no longer increases.

-

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for 1-2 hours to allow the excess solid to settle. For finely dispersed solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Trustworthiness: This step is critical to prevent undissolved solid particles from being carried over during sampling, which would artificially inflate the measured solubility.

-

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a clean HPLC vial.

-

Expertise & Experience: Filtering is a mandatory step to remove any microscopic, non-sedimented particles. The first few drops from the filter should be discarded to saturate the filter membrane and prevent solute adsorption from affecting the final concentration.

-

-

Quantification: Analyze the concentration of the solute in the filtered sample.

-

Method A: HPLC Analysis (Preferred): Dilute the filtered sample with a known volume of solvent to bring the concentration within the linear range of a pre-established calibration curve. Calculate the original concentration based on the dilution factor. This is the most common and accurate method.[5][7]

-

Method B: Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose. Once all solvent is removed and the vial has reached a constant weight, re-weigh the vial. The mass of the dissolved solute can be determined by subtraction.[8]

-

-

Calculation of Solubility: Express the solubility in the desired units, such as mg/mL or mol/L.

-

For HPLC: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution Factor

-

For Gravimetric: Solubility (mg/mL) = (Mass of solute) / (Volume of aliquot taken)

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Isothermal Shake-Flask protocol for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published quantitative data for the solubility of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is scarce, a systematic analysis of its molecular structure strongly indicates high solubility in polar aprotic solvents (DMSO, DMF, Acetone) and moderate to high solubility in polar protic solvents (Methanol, Ethanol). Its solubility is predicted to be low in nonpolar solvents such as hexane. For researchers requiring precise data for process development, reaction optimization, or formulation, the provided Isothermal Shake-Flask protocol offers a reliable and robust methodology for generating high-quality, quantitative solubility measurements. This guide provides both a predictive framework and the practical tools necessary for effectively working with this valuable synthetic intermediate.

References

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

-

Jain, A., & Abraham, M. H. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Kumar, A., & Kumar, R. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Preprints.org. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Department of Chemistry. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Ataman Kimya. FURAN. [Link]

-

ResearchGate. (2019). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]

-

Royal Society of Chemistry. (2021, November 17). Production of furans from C 5 and C 6 sugars in the presence of polar organic solvents. [Link]

-

Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. [Link]

-

Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

-

AERU. (2RS)-3-cyclopropyl-2-(2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl)-3-oxopropanenitrile (Ref: RPA 202248). [Link]

-

National Center for Biotechnology Information. 3-(Furan-3-yl)-3-oxopropanenitrile. PubChem. [Link]

-

MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

-

SAGE Journals. (2018). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. [Link]

-

PennAKem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.ws [chem.ws]

- 4. ijabbr.com [ijabbr.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage Dynamics of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile: A Comprehensive Guide

Executive Summary

The compound 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (CAS: 197250-40-1) is a highly functionalized intermediate utilized in advanced organic synthesis and pharmaceutical development. Its molecular architecture features an electron-rich 5-methylfuran ring conjugated with a highly reactive β -keto nitrile moiety. The coexistence of these two functional groups creates a complex stability profile. The furan ring acts as a hotspot for electrophilic and oxidative attack, while the β -keto nitrile is highly susceptible to nucleophilic addition and hydrolysis. Understanding the causality behind these degradation pathways is paramount for maintaining batch-to-batch reproducibility, preventing the formation of polymeric gums, and ensuring the scientific integrity of downstream assays.

Mechanistic Vulnerabilities and Degradation Pathways

To establish a self-validating storage protocol, we must first dissect the chemical causality of the molecule's degradation.

Oxidative and Photolytic Lability of the Furan Ring

Alkylated furans exhibit notoriously poor oxidative stability compared to their unfunctionalized counterparts[1]. The electron-donating methyl group at the C5 position significantly increases the electron density of the furan ring. When exposed to ambient light and atmospheric oxygen, photochemical activation generates singlet oxygen ( 1O2 ). This reactive oxygen species readily undergoes a [4+2] cycloaddition with the furan diene system to form an unstable endoperoxide intermediate[2].

Because endoperoxides are thermodynamically unstable, they rapidly decompose into ring-opened dicarbonyl compounds (such as maleic or succinic acid derivatives)[2]. If left unchecked in solution or solid-state storage, these ring-opened products can react with intact starting material to form insoluble, highly polar polymeric gums[1].

Hydrolytic Cleavage of the β -Keto Nitrile Moiety

The 3-oxopropanenitrile group presents an orthogonal set of challenges, primarily driven by moisture and pH extremes. The cyano group is highly susceptible to hydration. Under acidic or basic stress, the nitrile is hydrolyzed to a β -keto amide, which can subsequently hydrolyze further to a β -keto carboxylic acid[3].

Because β -keto acids are inherently unstable, the molecule will spontaneously decarboxylate at room temperature, yielding a methyl ketone derivative[4]. Furthermore, the active methylene group between the ketone and nitrile is prone to keto-enol tautomerization, which can facilitate unwanted dimerization if the compound is not stored under strictly anhydrous conditions.

Fig 1. Primary chemical degradation pathways of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile.

Forced Degradation and Stability Indicating Workflows

To ensure trustworthiness in experimental data, researchers must validate the integrity of their specific batches. The following step-by-step methodology outlines an ICH Q1A/Q1B compliant forced degradation workflow designed to isolate the specific vulnerabilities of both the furan and nitrile moieties[3][4].

Fig 2. Step-by-step forced degradation workflow for stability-indicating assay development.

Step-by-Step Methodology

-

Stock Solution Preparation: Dissolve the compound in anhydrous HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution. Causality: Acetonitrile is chosen over methanol or water to prevent baseline solvolysis of the nitrile group prior to stress testing.

-

Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 25°C for 24 hours. Causality: Targets the nitrile group to map the specific rate of β -keto amide formation.

-

Basic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 M NaOH. Incubate at 25°C for 24 hours. Causality: Accelerates base-catalyzed hydration and subsequent rapid decarboxylation.

-

Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H2O2 . Incubate in the dark at 25°C for 6 hours. Causality: Simulates accelerated peroxide attack on the furan ring while eliminating photolytic interference.

-

Photolytic Stress: Expose 2.0 mL of stock solution to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. Causality: Induces singlet oxygen generation to map endoperoxide formation.

-

Quenching and Analysis: Neutralize acidic/basic samples with equivalent counter-ions. Analyze all samples via Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RPLC-MS) to quantify parent peak depletion and structurally identify ring-opened degradants.

Quantitative Stability Profiling

Based on structural analogs and forced degradation literature for β -keto nitriles and alkylated furans, the following table summarizes the anticipated degradation kinetics[1][3][4].

| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) |

| Aqueous Acidic | 0.1 M HCl (25°C) | Nitrile Hydrolysis → Amide | 18 - 24 hours |

| Aqueous Basic | 0.1 M NaOH (25°C) | Hydrolysis & Decarboxylation | < 4 hours |

| Oxidative | 3% H2O2 (25°C) | Furan Ring Opening | < 2 hours |

| Photolytic | UV/Vis (Ambient Air) | Endoperoxide Formation | 8 - 12 hours |

| Thermal (Solid) | 60°C (Dry, Dark) | Minor Thermal Cleavage | > 30 days |

Optimal Storage and Handling Directives

To arrest the thermodynamic and kinetic degradation pathways outlined above, the following storage parameters must be strictly enforced:

-

Temperature Control: Store the solid compound at -20°C for long-term inventory. The sub-zero temperature dramatically reduces the kinetics of keto-enol tautomerization and spontaneous ambient oxidation. For short-term active use (under 1 week), 2-8°C is acceptable provided the environment is strictly anhydrous.

-

Atmospheric Control (Critical): The compound must be stored under an inert atmosphere (Argon or high-purity Nitrogen ). Oxygen exclusion is the only definitive method to prevent furan ring photo-oxidation, peroxide accumulation, and subsequent gum formation[1].

-

Moisture Exclusion: Store in tightly sealed containers with a desiccant (e.g., activated molecular sieves) in secondary packaging to prevent the initiation of nitrile hydrolysis[4].

-

Light Protection: Use amber glass vials or actinic glass to block UV and high-energy visible light. This prevents the photochemical excitation required for singlet oxygen generation[2].

-

Handling: For high-purity synthetic applications, handle the material using a Schlenk line or within a nitrogen-purged glove box to prevent transient moisture and oxygen exposure during weighing.

References

-

Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components Source: National Renewable Energy Laboratory (NREL) URL:[Link]

-

Solvent and light-controlled selective photo-oxidation of furfural into high value-added chemicals using sulfated g-C3N4 as phot Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method Source: Walsh Medical Media / DergiPark URL:[Link]

Sources

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. Solvent and light-controlled selective photo-oxidation of furfural into high value-added chemicals using sulfated g-C3N4 as photocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 3-Oxopropanenitrile Derivatives in Modern Drug Discovery and Heterocyclic Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug development, I continuously evaluate the synthetic utility of foundational building blocks. 3-Oxopropanenitriles (frequently referred to as β -keto nitriles or aroylacetonitriles) represent a privileged class of synthons. Their unique electronic environment—featuring a highly reactive methylene group flanked by an electron-withdrawing nitrile and a carbonyl moiety—makes them indispensable for constructing complex heterocyclic scaffolds like thiophenes, pyrazoles, pyrimidines, and thiazoles[1]. This whitepaper dissects the mechanistic causality behind their reactivity, outlines self-validating synthetic protocols, and reviews their profound pharmacological impact.

Chemical Logic & Mechanistic Reactivity

The synthetic power of 3-oxopropanenitrile lies in its trifunctional nature. The methylene carbon is highly acidic, allowing for rapid deprotonation to form a stable enolate. This nucleophilic center is primed for Knoevenagel condensations, while the electrophilic carbonyl and nitrile groups serve as secondary reaction sites for subsequent cyclization[1].

When designing a synthetic route, we exploit this dual reactivity to enable multicomponent cascade reactions. By triggering a nucleophilic attack at the α -carbon followed by an intramolecular electrophilic trapping at the nitrile or carbonyl, we can assemble complex rings in a single pot, thereby maximizing atom economy and minimizing intermediate isolation steps.

Fig 1. Trifunctional reactivity profile of 3-oxopropanenitrile in heterocyclic synthesis.

Key Synthetic Workflows & Self-Validating Protocols

The Gewald Reaction: Accessing 2-Aminothiophenes

One of the most robust applications of 3-oxopropanenitriles is the Gewald reaction, a multicomponent assembly of polysubstituted 2-aminothiophenes[1]. The causality behind choosing this pathway lies in its high step-economy. Instead of sequentially building the thiophene ring, the Knoevenagel condensation of the β -keto nitrile with a ketone/aldehyde is immediately followed by elemental sulfur addition and cyclization[1].

Self-Validating Protocol: Scale-Up Synthesis of 2-Aminothiophene Derivatives This protocol is designed as a self-validating system; the visual and chromatographic shifts inherently confirm the success of each mechanistic step.

-

Preparation : In a 100 L glass-lined reactor under a nitrogen atmosphere, charge 50 L of toluene. Add 10.0 kg of the 3-oxopropanenitrile derivative (e.g., ethyl cyanoacetate or a specific amide derivative) with moderate stirring[1].

-

Enolate Generation : Slowly add an organic base such as azepane (9.6 kg) over 30 minutes. Maintain the internal temperature below 40 °C to prevent premature degradation of the reactive enolate[1].

-

Condensation & Sulfurization : Introduce the ketone/aldehyde component, followed by elemental sulfur (S8). The base catalyzes both the initial Knoevenagel condensation and the subsequent activation of the sulfur octamer.

-

Cyclization : Heat the reaction mixture to reflux (approx. 110 °C). The intermediate α -cyanoalkene undergoes thiolation, cyclization, and tautomerization to yield the aromatic thiophene.

-

In-Process Control (Self-Validation) : Monitor via HPLC for 12 hours. The reaction validates itself when the disappearance of the 3-oxopropanenitrile peak strictly coincides with the emergence of the 2-aminothiophene peak. If the intermediate α -cyanoalkene accumulates without product formation, it indicates insufficient sulfur activation, prompting an immediate corrective addition of catalytic base.

Fig 2. Step-by-step mechanistic workflow of the multicomponent Gewald reaction.

Synthesis of Pyrazoles and Thiazoles

Beyond thiophenes, 3-oxopropanenitrile derivatives are pivotal in synthesizing pyrazoles and thiazoles. For instance, reacting 3-(1,3-dioxoisoindolin-2-yl)-3-oxopropanenitrile with hydrazines yields highly substituted pyrazoles. The reaction is driven by the initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization at the nitrile group, producing a 5-aminopyrazole core. Similarly, coupling these derivatives with diazonium salts yields hydrazones, which can be cyclized into triazines or thiadiazoles[2].

Biological Applications & Pharmacological Impact

The structural diversity accessible via 3-oxopropanenitrile precursors translates directly into broad pharmacological utility.

-

Targeted Kinase Inhibitors : In modern targeted therapy, 3-oxopropanenitrile moieties are integrated into Janus kinase (JAK) inhibitors. Specific derivatives act as highly selective JAK1 inhibitors, which are crucial for treating autoimmune and inflammatory diseases[1].

-

Antimicrobial & Antifungal Agents : Heterocycles derived from 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile, such as 1,3,4-thiadiazoles, have demonstrated marked in vitro inhibition of fungal strains like Aspergillus niger and Candida albicans[2]. Furthermore, bis-thiadiazole derivatives synthesized from bis(3-oxopropanenitrile) precursors exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli[3].

-

Anticancer Therapeutics : Silver(I) complexes containing pyridine-2,6-bis(3-oxopropanenitrile) ligands have been evaluated against human cancer cell lines (HePG2, A549, MCF7). The coordination of the metal center to the functionalized pyridine significantly enhances cytotoxicity compared to the free ligand, offering a tunable platform for metallodrug design[4].

Quantitative Data Summary

The following table summarizes the biological efficacy of various 3-oxopropanenitrile-derived scaffolds based on recent literature.

| Derivative / Scaffold | Biological Target / Activity | Key Findings / Efficacy | Reference |

| (R)-3-(...-5-yl)-3-oxopropanenitrile | JAK1 (Janus Kinase 1) | Acts as a highly selective JAK1 inhibitor, serving as a critical intermediate for inflammatory disease therapeutics. | BenchChem[1] |

| Indole-linked 1,3,4-thiadiazoles | Fungal strains (A. niger, C. albicans) | Demonstrated marked inhibition of fungal growth, exhibiting efficacy nearly equal to standard commercial antifungals. | ResearchGate[2] |

| Bis-[1,3,4]-thiadiazoles | Gram-positive & Gram-negative bacteria | Showed potent antibacterial activity against S. aureus and E. coli during in vitro evaluations. | Al-Mousawi et al.[3] |

| Ag(I) complexes of pyridine-2,6-bis(3-oxopropanenitrile) | Human cancer cell lines (HePG2, MCF7) | Exhibited significantly enhanced in vitro anticancer activity compared to the uncomplexed free ligand. | Abu-Dief et al.[4] |

Conclusion

The strategic implementation of 3-oxopropanenitrile derivatives in synthetic workflows offers unparalleled efficiency in generating diverse, biologically active heterocyclic libraries. By understanding the causal relationship between the trifunctional reactivity of these precursors and the resulting cyclic architectures, drug development professionals can rapidly prototype novel therapeutics—ranging from targeted kinase inhibitors to advanced metallodrugs. Establishing self-validating protocols ensures that these complex multicomponent reactions can be scaled reliably from the bench to commercial manufacturing.

References

- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis Source: BenchChem URL

- Design and Efficient Synthesis of Some Azole and Thiazole Systems Based 3-(1,3-Dioxoisoindolin-2-yl)

- Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)

- Source: PMC (nih.gov)

- Synthesis and Anticancer Properties of Silver(I) Complexes Containing 2,6-Bis(substituted)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Studies of Some Novel Bis-[]thiadiazole and Bis-thiazole Pendant to Thieno[2,3-b]thiophene Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Properties of Silver(I) Complexes Containing 2,6-Bis(substituted)pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Abstract: This document provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry and materials science. We present a complete workflow, from sample preparation to advanced 2D NMR spectral interpretation, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to ensure not only the acquisition of high-quality data but also the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure with high fidelity.

Introduction: The Need for Unambiguous Structural Verification

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is a bifunctional molecule featuring a substituted furan ring, a ketone, and a nitrile moiety. Such scaffolds are valuable building blocks in synthetic chemistry.[1] Given the potential for isomeric impurities during synthesis, a robust and definitive method for structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.

This guide moves beyond simple 1D spectral acquisition, detailing a multi-faceted approach that employs a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments. This comprehensive strategy is designed to resolve structural ambiguities by mapping the complete covalent framework of the molecule.

Molecular Structure:

Figure 1: Structure of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile with systematic numbering for NMR spectral assignment.

Experimental Workflow: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and a logical data acquisition strategy.

Protocol: NMR Sample Preparation

A properly prepared sample is critical for achieving high-resolution spectra and preventing issues like poor magnetic field shimming.[2] This protocol outlines the standard procedure for a small organic molecule.

Materials:

-

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

-

Glass Pasteur pipette with a cotton or glass wool plug

Step-by-Step Procedure:

-

Weighing: Accurately weigh 5-10 mg of the solid sample and place it into a small, clean vial. For a full suite of ¹³C and 2D experiments, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The deuterated solvent provides a lock signal for the spectrometer and avoids large interfering solvent peaks in ¹H NMR.[5][6]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is essential for sharp, symmetrical peaks.[4]

-

Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton or glass wool. This step filters out any particulate matter that can degrade spectral quality.[6] Carefully transfer the filtered solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube. Label the cap clearly, avoiding the use of tape or labels on the body of the tube that will be inserted into the spectrometer.[4]

Diagram 1. Workflow for NMR sample preparation.

Protocol: NMR Data Acquisition Strategy

A hierarchical approach to data acquisition ensures that the necessary information is gathered efficiently for complete structural assignment.

Instrument: 500 MHz (or higher) NMR Spectrometer Temperature: 298 K

Step-by-Step Acquisition Plan:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their integration (relative ratios), and coupling patterns (spin-spin splitting).

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[7]

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment with a 135° pulse. This technique is invaluable for determining carbon multiplicity.[8][9] In the resulting spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. Cross-peaks in the COSY spectrum connect coupled protons, helping to identify adjacent proton groups.[10][11]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). It is the most reliable way to assign the signals of protonated carbons.[10][12][13]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically 2 to 3 bonds (²JCH and ³JCH). It is essential for identifying quaternary carbons and connecting molecular fragments to assemble the final structure.[11][12][13]

Diagram 2. Logical workflow for NMR data acquisition.

Spectral Interpretation and Data Analysis

The following section details the expected NMR data for 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile and provides a guide to its interpretation. Predicted chemical shifts are based on known values for furan derivatives and general substituent effects.[14][15]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H3 | ~7.25 | d (J ≈ 3.5 Hz) | 1H | Furan CH | Coupled to H4. Deshielded by adjacent acyl group. |

| H4 | ~6.28 | d (J ≈ 3.5 Hz) | 1H | Furan CH | Coupled to H3. Shielded relative to H3. |

| H8 | ~3.95 | s | 2H | Methylene CH₂ | Singlet due to lack of adjacent protons. Positioned between two electron-withdrawing groups (ketone and nitrile). |

| H11 | ~2.42 | s | 3H | Methyl CH₃ | Singlet, attached to the furan ring. |

Predicted ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will display eight signals. The DEPT-135 experiment is crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.

| Label | Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| C6 | ~178 | Absent | C=O (Ketone) | Quaternary carbon, highly deshielded. |

| C5 | ~163 | Absent | Furan C-CH₃ | Quaternary furan carbon, deshielded by oxygen and methyl group. |

| C2 | ~150 | Absent | Furan C-C=O | Quaternary furan carbon, deshielded by oxygen and acyl group. |

| C3 | ~123 | Positive | Furan CH | Protonated aromatic carbon. |

| C4 | ~110 | Positive | Furan CH | Protonated aromatic carbon, shielded relative to C3. |

| C9 | ~114 | Absent | C≡N (Nitrile) | Quaternary carbon, characteristic chemical shift for a nitrile. |

| C8 | ~35 | Negative | Methylene CH₂ | Aliphatic carbon between two electron-withdrawing groups. |

| C11 | ~14 | Positive | Methyl CH₃ | Aliphatic methyl carbon. |

Analysis of 2D NMR Correlations

2D NMR spectra provide the definitive connections to assemble the structure.

-

COSY: A single significant cross-peak is expected, connecting the furan protons H3 and H4 , confirming their adjacent positions on the ring.

-

HSQC: This spectrum will directly link the proton signals to their attached carbons.

-

H3 (~7.25 ppm) will correlate to C3 (~123 ppm).

-

H4 (~6.28 ppm) will correlate to C4 (~110 ppm).

-

H8 (~3.95 ppm) will correlate to C8 (~35 ppm).

-

H11 (~2.42 ppm) will correlate to C11 (~14 ppm).

-

-

HMBC: The Heteronuclear Multiple Bond Correlation spectrum is the final piece of the puzzle, establishing the connectivity across quaternary carbons. The following key correlations would provide unambiguous proof of structure.

Diagram 3. Key expected HMBC (¹H → ¹³C) correlations for 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile. Red nodes represent protons and blue nodes represent carbons. Dashed green lines indicate crucial 2- and 3-bond correlations.

Key HMBC Correlations for Structural Confirmation:

-

From Methylene Protons (H8): Correlations from H8 to the ketone carbon C6 , the nitrile carbon C9 , and the furan carbon C2 firmly establish the 3-oxo-propanenitrile sidechain and its attachment point to the furan ring.

-

From Furan Proton (H3): Correlations from H3 to C2 , C4 , C5 , and the ketone carbon C6 confirm the substitution pattern around this part of the ring.

-

From Furan Proton (H4): Correlations from H4 to C2 and C5 further verify the furan ring structure.

-

From Methyl Protons (H11): A strong correlation from the methyl protons H11 to the furan carbons C5 and C4 confirms the position of the methyl group at the C5 position.

Conclusion

The described methodology, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, provides a robust and definitive protocol for the structural elucidation of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile. By systematically identifying proton and carbon environments, their multiplicities, and their short- and long-range connectivities, this workflow ensures an unambiguous assignment of the molecular structure. This comprehensive approach is recommended as a standard procedure for the characterization of novel heterocyclic compounds in research and development settings.

References

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Chemistry Steps. (2023, September 27). DEPT NMR: Signals and Problem Solving. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Chemistry Instrument Center. [Link]

-

Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. [Link]

-

Freire, M. J., et al. (2021). The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. Molecules, 26(21), 6617. [Link]

-

International Atomic Energy Agency. (1977). INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. INIS Repository. [Link]

-

Columbia University. DEPT. NMR Core Facility. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubMed. (2007, August 15). Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

ResearchGate. depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... [Link]

-

ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

EPFL. 2D NMR. [Link]

-

Journal of Chemical Education. (2016, January 12). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

PubChem. 3-(Furan-3-yl)-3-oxopropanenitrile. [Link]

-

Matrix Fine Chemicals. 3-[5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-YL]-3-OXOPROPANENITRILE. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organomation.com [organomation.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. emerypharma.com [emerypharma.com]

- 13. epfl.ch [epfl.ch]

- 14. Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Comprehensive Mass Spectrometry Analysis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Chemical Profiling and Analytical Significance

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (Chemical Formula: C8H7NO2 , Exact Mass: 149.0477 Da) is a highly versatile β -ketonitrile. In modern medicinal chemistry, it serves as a critical building block for synthesizing complex heterocyclic compounds, including pyrazoles and thiophenes, which are actively investigated as potent STAT3 inhibitors for targeted cancer therapies[1].

From an analytical perspective, quantifying this compound requires a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) strategy. The molecule presents unique ionization dynamics due to the presence of three distinct heteroatom centers (furan oxygen, carbonyl oxygen, and nitrile nitrogen) and its propensity for keto-enol tautomerism in solution.

Causality in Ionization Dynamics

As a Senior Application Scientist, selecting the correct ionization mode is not a matter of trial and error, but of structural deduction. Electrospray Ionization in positive mode (ESI+) is the definitive choice for this compound.

The Causality: The carbonyl oxygen and the nitrile nitrogen possess high proton affinities. While the molecule can exist in an enol form in neutral or basic solutions, the addition of 0.1% Formic Acid to the mobile phase forces the equilibrium toward the protonated keto form. This not only sharpens the chromatographic peak by preventing tautomeric peak splitting but also ensures maximum ionization efficiency, yielding a dominant precursor molecular ion [M+H]+ at m/z 150.055 .

Mechanistic Elucidation of Fragmentation Pathways

Understanding the gas-phase fragmentation of the [M+H]+ ion is essential for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The collision-induced dissociation (CID) of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile follows a highly predictable, thermodynamically driven cascade[2].

-

Pathway A: Alpha-Cleavage (Base Peak Formation) The most favorable fragmentation is the inductive alpha-cleavage of the C-C bond between the carbonyl carbon and the nitrile's alpha-carbon. The loss of a neutral cyanomethyl radical or acetonitrile neutral yields the highly stable 5-methylfuran-2-carbonyl cation (an acylium ion) at m/z 109.029 . The exceptional stability of this fragment is due to resonance delocalization from the adjacent furan ring, making it the ideal quantifier ion[2].

-

Pathway B: Decarbonylation Increasing the collision energy forces the acylium ion to undergo decarbonylation (loss of neutral CO , 28 Da). This contraction generates the 5-methylfuran cation at m/z 81.034 , which serves as an excellent qualifier ion for structural confirmation[3].

-

Pathway C: Furan Ring Opening At maximum collision energies, the furan ring itself ruptures, expelling a second molecule of carbon monoxide to yield a hydrocarbon fragment at m/z 53.039 ( C4H5+ )[3].

ESI+ MS/MS fragmentation pathway of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every analytical batch must pass built-in system suitability tests (SST) before sample acquisition.

Phase 1: Tuning and System Suitability

-

Direct Infusion: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Optimization: Infuse at 10 µL/min directly into the ESI source. Optimize the Declustering Potential (DP) to maximize the m/z 150.055 precursor without inducing in-source fragmentation.

-

Validation Checkpoint: Ramp the Collision Energy (CE) from 5 to 50 eV. The system is validated for quantitative analysis only if the transition 150.1 → 109.0 yields a Signal-to-Noise (S/N) ratio >1000:1 .

Phase 2: Chromatographic Separation

-

Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure rapid mass transfer and sharp peak shapes.

-

Mobile Phases:

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Program:

-

0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte).

-

0.5 - 3.0 min: Linear ramp to 95% B (Elution phase).

-

3.0 - 4.0 min: Hold at 95% B (Column wash).

-

4.0 - 4.1 min: Return to 5% B.

-

4.1 - 5.5 min: Re-equilibration.

-

-

Validation Checkpoint (Carryover): Inject a double-blank (Mobile Phase A) immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the retention time of the analyte must be ≤0.1% of the Lower Limit of Quantification (LLOQ) area.

Quantitative Data Summary

The optimized mass spectrometric parameters for the detection of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile are summarized below. These parameters are critical for setting up the MRM acquisition method.

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Collision Energy (eV) | Purpose |

| 150.1 | 109.0 | 5-methylfuran-2-carbonyl cation | 15 | Quantifier (Base Peak) |

| 150.1 | 81.0 | 5-methylfuran cation | 28 | Qualifier 1 |

| 150.1 | 53.0 | C4H5+ ring fragment | 42 | Qualifier 2 |

References

-

Jin, W., et al. "Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis." Journal of Medicinal Chemistry, 65(9), 2022, 6710-6728.

-

Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33(3), 2016, 432-455.

-

Nicolescu, T. O. "Interpretation of Mass Spectra." Mass Spectrometry, IntechOpen, 2017.

Sources

- 1. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

Application Note: FT-IR Spectroscopic Analysis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a valuable building block in organic synthesis, particularly for crafting complex heterocyclic systems for pharmaceutical development.[1] Accurate structural confirmation is paramount, and FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for verifying the presence of key functional groups. This note details the underlying spectroscopic principles, presents an optimized experimental protocol using Attenuated Total Reflectance (ATR), and provides a detailed interpretation of the expected vibrational modes. The methodology is designed for researchers and drug development professionals requiring robust analytical confirmation of molecular identity and purity.

Introduction: The Molecular Blueprint and Spectroscopic Interrogation

3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is a multifunctional organic molecule. Its structure is characterized by a 5-methyl-substituted furan ring, a ketone, and a nitrile group. This unique combination of an aromatic heterocycle, a conjugated carbonyl system, and a cyano group results in a distinct infrared spectrum that can be used as a unique "molecular fingerprint."[2][3]

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds (stretching, bending, rocking).[3] The frequency at which a specific bond absorbs radiation is characteristic of the bond type, its environment within the molecule, and the masses of the atoms involved.[2] Therefore, an FT-IR spectrum provides direct evidence for the presence or absence of specific functional groups, making it an indispensable tool for synthetic chemists.

The key structural features of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile that are readily identifiable by FT-IR are:

-

Nitrile Group (C≡N): Exhibits a sharp, intense absorption in a relatively clean region of the spectrum.

-

Conjugated Ketone (C=O): Shows a very strong absorption whose position is shifted to a lower wavenumber due to electronic conjugation with the furan ring.

-

Furan Ring: Possesses characteristic C=C and C-O-C stretching vibrations, as well as C-H vibrations specific to the aromatic heterocycle.

-

Aliphatic and Aromatic C-H Bonds: Stretching and bending vibrations from the methyl (-CH3) and methylene (-CH2-) groups, as well as the C-H bonds on the furan ring.

Experimental Protocol: ATR-FT-IR Analysis of a Solid Sample

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and high reproducibility.[4][5][6] The method involves pressing the sample directly onto a high-refractive-index crystal (commonly diamond), allowing for rapid and non-destructive analysis.[5][7]

Materials and Instrumentation

-

Sample: 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile (solid powder, 1-5 mg).

-

Instrument: FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation and Background Scan:

-

Power on the FT-IR spectrometer and allow the source and detector to stabilize as per the manufacturer's guidelines. This ensures thermal stability and minimizes drift.

-

Ensure the sample compartment is purged with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide.[8]

-

Causality: A background spectrum must be collected on the clean, empty ATR crystal.[9] This scan measures the instrumental and environmental absorbance (H₂O, CO₂), which is then automatically subtracted from the sample spectrum to provide a true representation of the sample's absorption.[9]

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a second clean, dry wipe to remove any residual solvent.

-

Causality: Meticulous cleaning is critical to prevent cross-contamination from previous samples and to ensure a clear, artifact-free spectrum.[9][10]

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile powder onto the center of the ATR crystal.

-

Causality: The amount of sample should be sufficient to completely cover the crystal surface to maximize the signal-to-noise ratio.

-

-

Application of Pressure and Spectrum Acquisition:

-

Lower the ATR press arm and apply consistent pressure to the sample. This forces the powder into intimate contact with the crystal surface.

-

Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively and generate a high-quality spectrum.[6][10] Insufficient contact results in weak and distorted absorption bands.

-

Acquire the FT-IR spectrum. A typical acquisition involves co-adding 32 scans at a resolution of 4 cm⁻¹.[8]

-

-

Data Processing and Cleaning:

-

After acquisition, clean the sample powder from the crystal using a spatula or brush, followed by the solvent-wipe procedure described in step 2.

-

The collected spectrum may undergo baseline correction or ATR correction using the instrument's software if necessary.[11] ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the ATR-FT-IR analysis protocol.

Caption: Workflow for ATR-FT-IR analysis.

Data Interpretation: Characteristic Vibrational Frequencies

The FT-IR spectrum of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile is interpreted by assigning absorption bands to specific molecular vibrations. The expected absorption regions and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3120 - 3000 | Medium | =C-H Stretching | Aromatic C-H stretches from the furan ring.[12] |

| ~2960 - 2850 | Medium | C-H Stretching | Asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂) groups. |

| ~2250 - 2230 | Sharp, Strong | C≡N Stretching (Nitrile) | This is a highly characteristic peak for the nitrile functional group. Conjugation can slightly lower the frequency.[13][14][15] |

| ~1685 - 1665 | Strong | C=O Stretching (Ketone) | The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the furan ring's π-electron system.[16][17] |

| ~1600 - 1550 | Medium | C=C Stretching | Aromatic ring stretching vibrations from the furan moiety.[18] |

| ~1465 & ~1375 | Medium | C-H Bending | Scissoring and bending vibrations of the -CH₂- and -CH₃ groups. |

| ~1250 - 1020 | Strong | C-O-C Stretching | Asymmetric and symmetric stretching of the ether linkage within the furan ring.[12] |

| < 900 | Medium | =C-H Bending (Out-of-plane) | Out-of-plane bending of the C-H bonds on the furan ring, characteristic of the substitution pattern.[12] |

Conclusion

FT-IR spectroscopy, particularly with the ATR sampling technique, provides a powerful and efficient method for the structural verification of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile. By following the detailed protocol and using the provided peak assignment table, researchers can confidently confirm the presence of the critical nitrile, conjugated ketone, and methyl-furan functionalities. This analytical procedure serves as a fundamental step in quality control and characterization for any research or development process involving this versatile synthetic intermediate.

References

- Benchchem. Comparative FT-IR Analysis of Nitrile Stretching in Aromatic Heterocycles.

- University of the West Indies. Sample preparation for FT-IR.

- Bernstein, M. P., et al. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Benchchem. How to Interpret FTIR Results: A Beginner's Guide.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- Harrick Scientific Products, Inc. Diamond ATR-FTIR Study of Nitriles. Spectroscopy Online.

- Abbas, S. H., et al. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Fan, M., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Larkin, P. J. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Shimadzu. Powder Samples.

- Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results.

- University of Calgary. IR: ketones.

- eCommons. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives.

- Atanassov, P. ATR FTIR spectoscopy of aqueous cell culture. Protocols.io.

- ResearchGate. FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED.

- ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives.

- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.

- Považanec, F., et al. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. zvesti.

- Herman, M., et al. The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Chemical Physics.

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

- Bagchi, S., et al. Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy.

- Zdanovskaia, M. A., et al. Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A.

- Pickett, L. W. A Vibrational Analysis of the Absorption Spectrum of Furan in the Schumann Region. The Journal of Chemical Physics.

- ResearchGate. Protocol device used for FTIR-ATR spectroscopy. Droplet is confined...

- Lee, L. S., et al. Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Spectroscopy Online.

- ResearchGate. α,β-Unsaturated ketones based on allobetulone.

- BLDpharm. 158386-96-0|3-(3-Methylfuran-2-yl)-3-oxopropanenitrile.

- Liette, D. H. Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.

- Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.

- PMC. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations.

- Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. edinst.com [edinst.com]

- 7. agilent.com [agilent.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. protocols.io [protocols.io]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

Application Note: Overcoming Keto-Enol Tautomerism in the HPLC Analysis of 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile

Executive Summary